molecular formula C9H9N3S B7731719 5-methyl-4-phenyl-1,2,4-triazole-3-thiol

5-methyl-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7731719
M. Wt: 191.26 g/mol
InChI Key: VITIJXJNRKRDKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride under reflux conditions, leading to the formation of the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, affecting their function .

Comparison with Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 5-Phenyl-1,2,4-triazole-3-thiol
  • 4-Amino-5-phenyl-1,2,4-triazole-3-thiol

Comparison: 5-Methyl-4-phenyl-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

5-methyl-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITIJXJNRKRDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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